ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
The compound ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a p-tolyl group at position 3 and a 2-oxo-2H-chromene-3-carboxamido moiety at position 5.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O6S/c1-3-34-26(33)21-18-13-36-23(20(18)24(31)29(28-21)16-10-8-14(2)9-11-16)27-22(30)17-12-15-6-4-5-7-19(15)35-25(17)32/h4-13H,3H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQONAAYTLHYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound is characterized by a unique scaffold that integrates several functional groups, including a thieno[3,4-d]pyridazine core and chromene derivatives. Its structural complexity contributes to its potential pharmacological properties.
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Functional Groups | Carboxamido, Carboxylate |
| Substituents | p-Tolyl group, 2-Oxo-2H-chromene |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining the appropriate chromene and thieno[3,4-d]pyridazine derivatives.
- Cyclization Processes : Utilizing catalysts such as methanesulfonic acid under reflux conditions to facilitate ring formation.
Anticancer Properties
Research indicates that compounds containing the thieno[3,4-d]pyridazine and chromene scaffolds exhibit significant anticancer activity through various mechanisms:
- Cell Cycle Arrest : These compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis (Anthony et al., 2007).
- Inhibition of Tumor Growth : Some derivatives have shown efficacy in inhibiting tumor vasculature and reducing cell invasion and migration (Alblewi et al., 2019).
Antimicrobial Effects
Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. The presence of the chromene moiety enhances its interaction with microbial targets:
- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Antidiabetic and Neuroprotective Activities
Emerging evidence suggests that this compound may also exhibit antidiabetic effects by modulating glucose metabolism. Additionally, neuroprotective properties have been noted in preliminary studies:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes like α-glucosidase, contributing to its antidiabetic effects (Soni et al., 2019).
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent study evaluated the efficacy of related chromene compounds against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM (Luque-Agudo et al., 2019).
-
Antimicrobial Evaluation :
- A series of experiments tested the antimicrobial activity of thienopyridazine derivatives against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL (Mashhadinezhad et al., 2019).
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares a thieno[3,4-d]pyridazine backbone with two analogs described in the evidence:
Ethyl 5-Amino-4-Oxo-3-Phenyl-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (CAS 123542-47-2)
- Molecular Formula : C₁₅H₁₃N₃O₃S
- Molecular Weight : 315.35 g/mol
- Substituents: Position 3: Phenyl group Position 5: Amino group (-NH₂)
- Key Properties :
- Predicted density: 1.46±0.1 g/cm³
- Predicted boiling point: 517.2±60.0 °C
Comparison: The target compound replaces the phenyl group at position 3 with a p-tolyl group (methyl-substituted phenyl), enhancing lipophilicity. The amino group at position 5 is substituted with a chromene carboxamide, which introduces a larger, conjugated aromatic system.
Ethyl 4-Oxo-5-(2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)Acetamido)-3-Phenyl-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (CAS 1396783-84-8)
- Molecular Formula : C₂₄H₁₈N₄O₆S
- Molecular Weight : 490.5 g/mol
- Substituents :
- Position 3: Phenyl group
- Position 5: Benzo[d]oxazol-2-one-linked acetamido group
- Key Properties: No experimental data on density or boiling point reported.
Comparison :
Both compounds feature a bulky substituent at position 5. However, the target compound’s chromene carboxamide differs from the benzooxazolone acetamido group in electronic and steric effects. The chromene’s extended π-system may enhance UV absorption and fluorescence properties, while the benzooxazolone’s oxazole ring could influence hydrogen-bonding interactions. The p-tolyl group in the target compound may improve membrane permeability compared to the phenyl group in this analog.
Substituent Effects on Physicochemical Properties
- Solubility: The chromene carboxamide’s polar amide bond may counterbalance the lipophilic p-tolyl group, but solubility is likely lower than the amino-substituted analog (CAS 123542-47-2) due to increased molecular weight.
- Thermal Stability : Higher molecular weight and conjugation in the target compound may elevate melting and boiling points compared to CAS 123542-47-2.
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
